
4-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide is an organic compound with the molecular formula C15H14N2O5 It is a derivative of benzamide, characterized by the presence of methoxy and nitro functional groups on the phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide typically involves the reaction of 4-methoxybenzoic acid with 4-methoxy-2-nitroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles such as alkoxides or thiolates.
Oxidation: The compound can be oxidized under strong oxidative conditions to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Alkoxides or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed:
Reduction: 4-methoxy-N-(4-methoxy-2-aminophenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinones or other oxidized products.
Applications De Recherche Scientifique
4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
- 4-Methoxy-N-(4-nitrophenyl)benzamide
- 4-Methoxy-N-(2-methyl-5-nitrophenyl)benzamide
- N-(2-methoxy-4-nitrophenyl)benzamide
Comparison: 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide is unique due to the presence of two methoxy groups and a nitro group on the phenyl rings. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the methoxy groups can influence the compound’s solubility, reactivity, and interaction with biological targets.
Propriétés
Formule moléculaire |
C15H14N2O5 |
|---|---|
Poids moléculaire |
302.28 g/mol |
Nom IUPAC |
4-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide |
InChI |
InChI=1S/C15H14N2O5/c1-21-11-5-3-10(4-6-11)15(18)16-13-8-7-12(22-2)9-14(13)17(19)20/h3-9H,1-2H3,(H,16,18) |
Clé InChI |
FPXIWCCEJDJHQB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-3,8-diaza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester](/img/structure/B13985762.png)
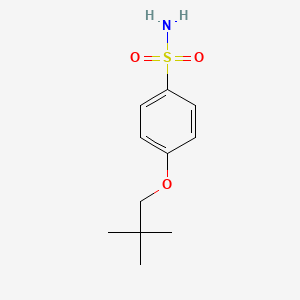
![8-Formyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B13985769.png)

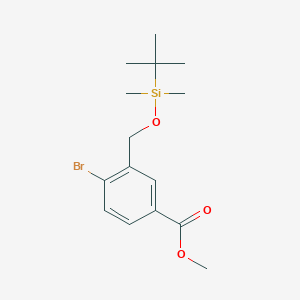
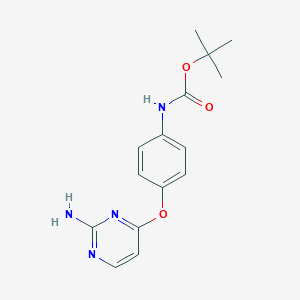
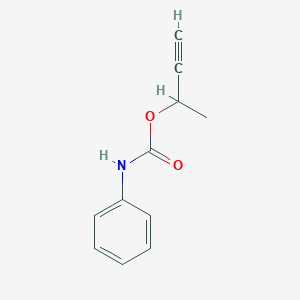

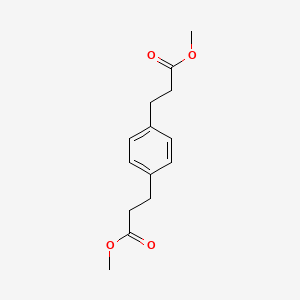
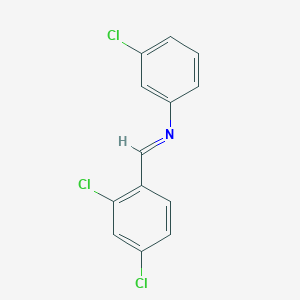
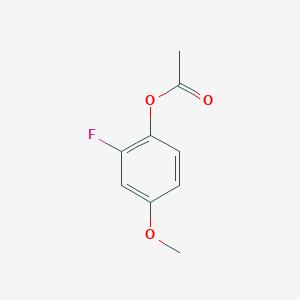

![4-[2-Chloro-6-(3,5-dimethyl-1,2-oxazol-4-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B13985812.png)

